molecular formula C5H13NO2S B8812143 N-tert-butylmethanesulfonamide

N-tert-butylmethanesulfonamide

Cat. No.: B8812143
M. Wt: 151.23 g/mol
InChI Key: QREUVFUHSLREHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group (SO₂-CH₃) and a tert-butyl substituent (-C(CH₃)₃) attached to the nitrogen atom. Its molecular formula is C₅H₁₃NO₂S, with a molecular weight of 163.23 g/mol. The tert-butyl group imparts significant steric bulk, influencing the compound’s reactivity, solubility, and crystallinity. This compound is often utilized in organic synthesis as a chiral auxiliary or intermediate for pharmaceuticals due to its stability and tunable electronic properties .

Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N-tert-butylmethanesulfonamide

InChI

InChI=1S/C5H13NO2S/c1-5(2,3)6-9(4,7)8/h6H,1-4H3

InChI Key

QREUVFUHSLREHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Variations

The tert-butyl group and sulfonamide moiety are common in related compounds, but variations in substituents lead to distinct properties:

Compound Sulfonyl Group N-Substituent Key Structural Features Reference
N-tert-butylmethanesulfonamide Methane tert-butyl Compact structure, minimal steric clash Target
(S)-N-Phenyl-tert-butanesulfinamide Butane Phenyl Sulfinamide (SO-NH), chiral S-configuration
1-(3-Bromophenyl)-N-tert-butylmethanesulfonamide Methane tert-butyl 3-Bromophenyl adds electronic complexity
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide Benzene Methyl, Phenyl Bulky aryl group, enhanced lipophilicity
  • Electronic Effects : The methane sulfonyl group in this compound is less electron-withdrawing compared to benzene sulfonyl derivatives (e.g., 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide ), resulting in a less acidic NH group (estimated pKa ~10.5 vs. ~8.5 for aryl analogs) .
  • Steric Hindrance : The tert-butyl group in the target compound creates steric shielding, reducing nucleophilic attack at nitrogen compared to smaller N-alkyl analogs like N-methyl-tert-butylamine ().
2.3 Physical and Chemical Properties
Compound Melting Point (K) Solubility Stability Reference
This compound Not reported Moderate High (resistant to hydrolysis) -
(S)-N-Phenyl-tert-butanesulfinamide 383–386 Low Moderate (sensitive to oxidation)
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide Not reported Low High (steric protection)
  • Crystallinity : Aryl-substituted sulfonamides (e.g., ) exhibit stronger intermolecular hydrogen bonding (N–H⋯O) due to planar aromatic rings, leading to higher melting points compared to the aliphatic target compound .
  • Lipophilicity : The tert-butyl group enhances lipid solubility, making this compound more membrane-permeable than polar derivatives like N-(2-tert-butyl-4-nitrophenyl)-4-methylbenzenesulfonamide ().

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